6-chloro-N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic uses. The compound is synthesized using a combination of organic chemistry techniques and has been studied extensively in vitro and in vivo to understand its mechanism of action and potential applications.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, the compound could potentially be explored for its efficacy against various RNA and DNA viruses.
Anti-inflammatory Applications
Compounds containing indole structures have been evaluated for their anti-inflammatory activities. They may work by modulating inflammatory pathways or acting on specific receptors involved in inflammation . This compound could be synthesized and tested for such properties in vivo.
Anticancer Potential
Indole derivatives are known to play a role in the treatment of cancer cells. They can act as inhibitors of cell proliferation or induce apoptosis in cancerous cells . Research into the specific anticancer mechanisms of this compound could lead to new therapeutic options.
Anti-HIV Properties
Some novel indolyl derivatives have been studied for their potential as anti-HIV agents through molecular docking studies . The compound could be a candidate for further exploration in the context of HIV treatment.
Antioxidant Effects
The indole nucleus is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress . This compound could be assessed for its ability to scavenge free radicals or enhance the body’s endogenous antioxidant defenses.
Antimicrobial and Antitubercular Activities
Indole derivatives have shown promise in combating microbial infections, including tuberculosis . The compound could be synthesized and screened for its effectiveness against a range of bacterial and fungal pathogens.
Antidiabetic Applications
Research has indicated that indole derivatives can have antidiabetic effects, possibly by influencing insulin secretion or glucose metabolism . The compound could be investigated for its potential benefits in diabetes management.
Anticholinesterase Activity
Indole-based compounds have been explored for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s . This compound’s ability to inhibit cholinesterase enzymes could be a valuable area of study.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway interactions contribute to the compound’s overall biological activity.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its mode of action and the pathways it affects.
properties
IUPAC Name |
6-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-12-3-5-19-17(9-12)16(13(2)25-19)7-8-24-21(26)18-11-14-10-15(23)4-6-20(14)28-22(18)27/h3-6,9-11,25H,7-8H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEQUMGEPIDQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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